N-Boc-S-benzyl-D-cysteine: A Comprehensive Technical Guide
N-Boc-S-benzyl-D-cysteine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-S-benzyl-D-cysteine is a cornerstone protected amino acid derivative indispensable in the fields of peptide synthesis, medicinal chemistry, and drug development. Its strategic deployment of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group and the benzyl group for the thiol side chain offers a robust strategy for the controlled assembly of complex peptide structures. This technical guide provides an in-depth overview of its chemical properties, experimental protocols, and applications.
Core Chemical and Physical Properties
N-Boc-S-benzyl-D-cysteine is a white to off-white solid. The following table summarizes its key quantitative properties, carefully distinguishing between the D- and L-enantiomers where applicable. It is crucial to note that while much of the literature focuses on the L-form due to its prevalence in natural peptides, the D-form is of significant interest in the design of peptides with enhanced stability against enzymatic degradation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₄S | [1][2][3] |
| Molecular Weight | 311.40 g/mol | [1][2][3] |
| Melting Point | 81-87 °C | [1] |
| Optical Rotation ([α]D²⁰) | +43 ± 2° (c=1 in AcOH) | [1] |
| CAS Number | 102830-49-9 | [1][2][3] |
| Solubility | Soluble in DMSO and Methanol. | [1] |
| Purity | Typically ≥98% (HPLC) | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the structure and purity of N-Boc-S-benzyl-D-cysteine.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons of the Boc group, the benzyl group, and the cysteine backbone, confirming the successful protection of the amino and thiol groups. |
| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of the compound. |
Stability and Storage
The stability of N-Boc-S-benzyl-D-cysteine is largely dictated by the acid-labile nature of the Boc protecting group. The benzyl group protecting the thiol is more stable and typically requires stronger acidic conditions for removal.
Storage Conditions: For long-term storage, it is recommended to store the compound at 0-8°C, and for maximal stability, at -20°C under a nitrogen atmosphere.[1][3]
Stability Profile:
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Acidic Conditions: The Boc group is readily cleaved by moderate acids such as trifluoroacetic acid (TFA), which is a fundamental step in Boc-based solid-phase peptide synthesis (SPPS). The S-benzyl group is generally stable to TFA but can be removed with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Basic Conditions: The compound is relatively stable under basic conditions, making it compatible with Fmoc-based SPPS strategies where piperidine is used for the deprotection of the Fmoc group.
-
Oxidative/Reductive Conditions: The thioether bond of the S-benzyl group is generally stable to a range of oxidative and reductive conditions commonly employed in peptide synthesis.
Role in Peptide Synthesis
N-Boc-S-benzyl-D-cysteine is a vital building block in the synthesis of peptides, particularly those intended for therapeutic applications where resistance to proteolysis is desired. The incorporation of D-amino acids can significantly enhance the in vivo half-life of a peptide drug. The Boc/Bzl protection strategy is a classical approach in SPPS.[4]
Below is a diagram illustrating the general workflow of incorporating N-Boc-S-benzyl-D-cysteine into a growing peptide chain using Boc-based SPPS.
Caption: General workflow for the incorporation of N-Boc-S-benzyl-D-cysteine in Boc-based solid-phase peptide synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis, purification, and application of N-Boc-S-benzyl-D-cysteine.
Synthesis of N-Boc-S-benzyl-D-cysteine
While commercially available, the synthesis of N-Boc-S-benzyl-D-cysteine can be achieved through a two-step process starting from D-cysteine.
Step 1: S-Benzylation of D-Cysteine
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Dissolution: Dissolve D-cysteine in a suitable aqueous basic solution (e.g., sodium hydroxide solution).
-
Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride dropwise to the stirring solution at room temperature.
-
Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolation: Acidify the reaction mixture to precipitate the S-benzyl-D-cysteine. Collect the solid by filtration, wash with water, and dry.
Step 2: N-Boc Protection of S-benzyl-D-cysteine
-
Suspension: Suspend the S-benzyl-D-cysteine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate or triethylamine) to the suspension.
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure N-Boc-S-benzyl-D-cysteine.
The logical relationship for the synthesis is depicted in the following diagram:
Caption: Logical flow for the synthesis of N-Boc-S-benzyl-D-cysteine.
Purification and Analysis by HPLC
High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of N-Boc-S-benzyl-D-cysteine and for its purification.
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a standard solution of N-Boc-S-benzyl-D-cysteine in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 214 nm or 254 nm).
-
Analysis: The purity is determined by integrating the peak area of the main compound relative to the total peak area.
The workflow for purification and analysis is outlined below:
